molecular formula C17H14Cl2FNO B2388525 2,4-dichloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide CAS No. 1049389-44-7

2,4-dichloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide

Cat. No.: B2388525
CAS No.: 1049389-44-7
M. Wt: 338.2
InChI Key: CFXQKRDYDIEUDE-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is a synthetic organic compound characterized by the presence of dichloro and fluorophenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4-dichloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzamide: Shares the dichloro substitution but lacks the fluorophenyl and cyclopropyl groups.

    4-fluorobenzamide: Contains the fluorophenyl group but lacks the dichloro and cyclopropyl groups.

Uniqueness

2,4-dichloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is unique due to the combination of its dichloro, fluorophenyl, and cyclopropyl groups. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Biological Activity

2,4-dichloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C17H14Cl2FNOC_{17}H_{14}Cl_2FNO, and it features a unique combination of dichloro, fluorophenyl, and cyclopropyl groups that may influence its biological activity.

Structural Formula

InChI InChI 1S C17H14Cl2FNO c18 12 3 6 14 15 19 9 12 16 22 21 10 17 7 8 17 11 1 4 13 20 5 2 11 h1 6 9H 7 8 10H2 H 21 22 \text{InChI }\text{InChI 1S C17H14Cl2FNO c18 12 3 6 14 15 19 9 12 16 22 21 10 17 7 8 17 11 1 4 13 20 5 2 11 h1 6 9H 7 8 10H2 H 21 22 }

Key Properties

PropertyValue
Molecular Weight347.20 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown efficacy against various bacterial strains. For instance, compounds similar to this have demonstrated significant antibacterial effects comparable to standard antibiotics like norfloxacin .

Anticancer Activity

The compound has also been evaluated for anticancer properties . Preliminary studies suggest it may inhibit the growth of cancer cell lines such as colon carcinoma (HCT-15). The structure–activity relationship (SAR) indicates that modifications in the molecule could enhance its cytotoxic effects against specific cancer types .

The proposed mechanism of action involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation.
  • Receptor Modulation : It might interact with receptors that regulate apoptosis and cell growth pathways.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported that derivatives of this compound showed IC50 values indicating potent anticancer activity against HCT-15 cells. The modification of the cyclopropyl group was found to enhance activity by improving binding affinity to target proteins involved in tumor growth regulation .

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of related compounds against gram-positive and gram-negative bacteria. Results indicated that certain structural modifications led to increased antibacterial potency, suggesting a promising avenue for developing new antimicrobial agents based on this framework .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameKey FeaturesBiological Activity
2,4-DichlorobenzamideLacks cyclopropyl groupModerate antibacterial activity
4-FluorobenzamideContains fluorophenyl groupLimited anticancer properties
2,4-Dichloro-N-(phenylmethyl)amideSimilar dichloro substitutionModerate cytotoxicity

This table highlights how the inclusion of specific functional groups can significantly alter biological activity.

Properties

IUPAC Name

2,4-dichloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FNO/c18-12-3-6-14(15(19)9-12)16(22)21-10-17(7-8-17)11-1-4-13(20)5-2-11/h1-6,9H,7-8,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXQKRDYDIEUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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